(1R,2R)-2-methoxycyclopropanamine hydrochloride
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Overview
Description
(1R,2R)-2-methoxycyclopropanamine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs continuous stirred tank reactors (CSTRs) for efficient mixing and scale-up . This method ensures consistent product quality and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
(1R,2R)-2-methoxycyclopropanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets. It acts as a proton donor, facilitating the formation of new chemical bonds and hydrogen bonds. This interaction can influence various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Another chiral compound with similar structural features.
1-aminocyclopropanecarboxylic acid: A related compound with applications in plant growth regulation and medicinal chemistry.
Uniqueness
(1R,2R)-2-methoxycyclopropanamine hydrochloride stands out due to its unique methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing complex molecules and studying specific biochemical pathways .
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWRVSLZASDSJT-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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